

Isothiazol-4-amine Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: *Isothiazol-4-amine hydrochloride*

Cat. No.: B1394989

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An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The isothiazole nucleus, a five-membered sulfur and nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and metabolic stability.^{[1][2]} This guide focuses on a particularly valuable derivative, **Isothiazol-4-amine hydrochloride**, as a strategic starting point for drug discovery campaigns. We will explore the scaffold's inherent physicochemical properties, delve into synthetic strategies for library generation, and analyze its application in developing targeted therapeutics, supported by field-proven insights and detailed experimental protocols.

The Isothiazole Core: A Foundation of Chemical Diversity and Biological Activity

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms.^{[2][3]} This 1,2-relationship between two electronegative heteroatoms imparts a unique set of physicochemical properties that make it an attractive scaffold in drug design.^{[1][2]} Unlike its isomer, thiazole, the isothiazole ring is found in several successful pharmaceutical drugs, including the antipsychotics Ziprasidone and Perospirone.^{[4][5][6]}

Isothiazole derivatives have demonstrated a vast spectrum of biological activities, including:

- Anticancer^{[2][6][7]}

- Antiviral[6][7]
- Anti-inflammatory[3][6][8]
- Antidiabetic[2][7]
- Neuroprotective[7][9]
- Antimicrobial and Fungicidal[2][10]

Isothiazol-4-amine hydrochloride ($C_3H_5ClN_2S$) serves as a particularly useful building block. The 4-amino group provides a reactive handle for straightforward chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

Physicochemical Properties of the Isothiazol-4-amine Scaffold

Understanding the inherent properties of the core scaffold is fundamental to predicting its behavior in biological systems and guiding derivatization strategies.

| Property | Value | Source |
|---------------------------------------|------------------------------|--------------|
| CAS Number | 64527-29-3 | [11][12][13] |
| Molecular Formula | $C_3H_5ClN_2S$ | [11][13] |
| Molecular Weight | 136.60 g/mol | [11][13] |
| Topological Polar Surface Area (TPSA) | 38.91 \AA^2 | [11] |
| cLogP | 1.1471 | [11] |
| Hydrogen Bond Acceptors | 3 | [11] |
| Hydrogen Bond Donors | 1 | [11] |
| Appearance | Light yellow to yellow solid | [12] |

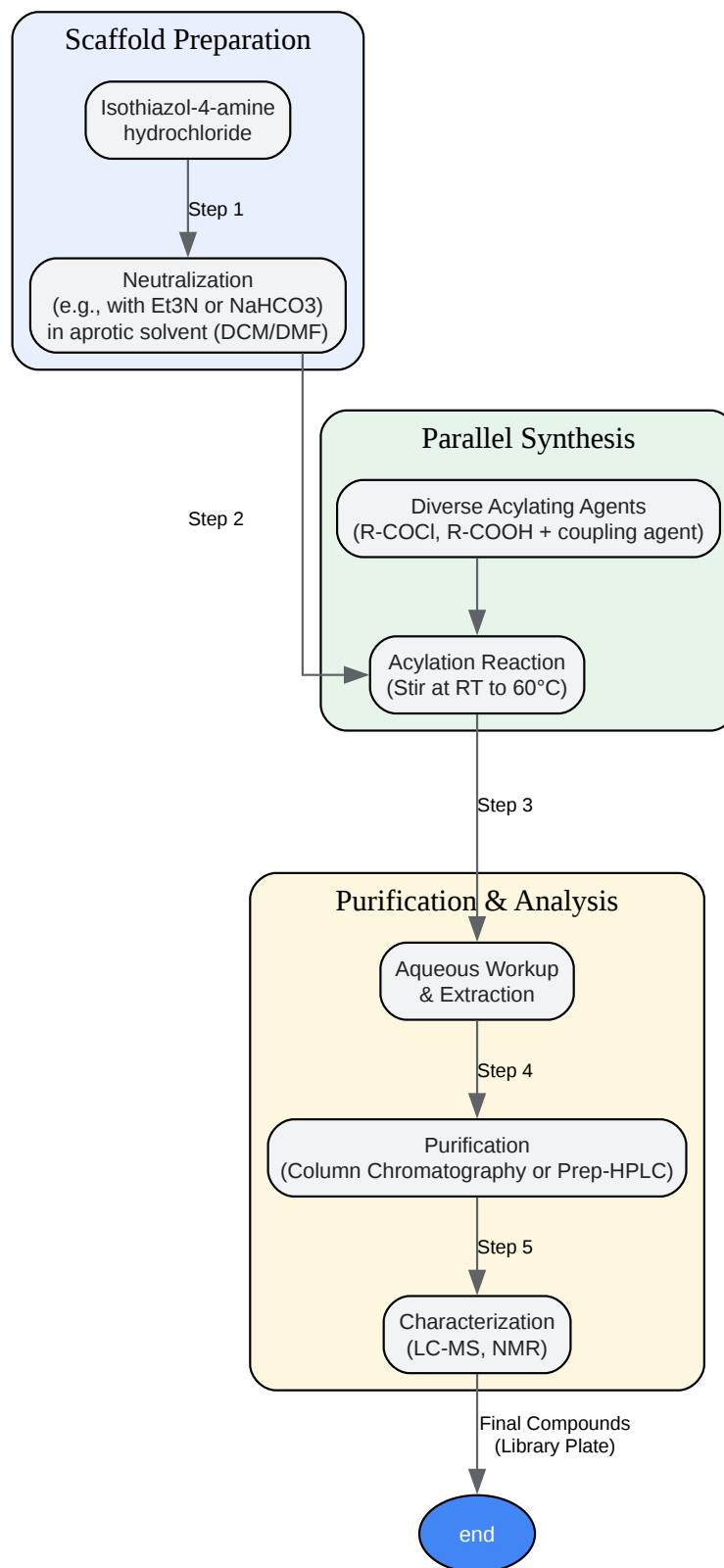
The moderate TPSA and cLogP suggest that derivatives of this scaffold can be designed to possess favorable drug-like properties, balancing solubility and membrane permeability.

Strategic Derivatization: Building Libraries from the 4-Amino Core

The primary amino group at the C4 position is the key to unlocking the potential of this scaffold. It serves as a versatile nucleophile for a wide range of chemical transformations, most notably acylation and sulfonylation reactions, to generate diverse amide and sulfonamide libraries.

General Workflow for Library Synthesis

The following workflow outlines a typical process for generating a library of N-substituted isothiazole-4-amides. This process is fundamental for exploring the structure-activity relationship (SAR) around the core scaffold.

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Caption: Workflow for generating an amide library from isothiazol-4-amine.

Detailed Experimental Protocol: Synthesis of N-(isothiazol-4-yl)benzamide

This protocol provides a self-validating system for the acylation of the scaffold, serving as a template for library synthesis.

Materials:

- **Isothiazol-4-amine hydrochloride** (1.0 eq)
- Benzoyl chloride (1.1 eq)
- Triethylamine (TEA) (2.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Scaffold Preparation: Suspend **isothiazol-4-amine hydrochloride** (1.0 g, 7.32 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under a nitrogen atmosphere.
- Neutralization: Cool the suspension to 0°C using an ice bath. Add triethylamine (2.55 mL, 18.3 mmol) dropwise. Stir the mixture for 15 minutes at 0°C. A clear solution of the free amine should form.
- Acylation: Add benzoyl chloride (0.93 mL, 8.05 mmol) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Causality Insight: The addition of TEA is crucial not only to neutralize the starting hydrochloride salt but also to scavenge the HCl generated during the acylation reaction,

driving the equilibrium towards product formation.

- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
- Workup: Quench the reaction by adding saturated NaHCO_3 solution (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
- Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(isothiazol-4-yl)benzamide.
- Validation: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

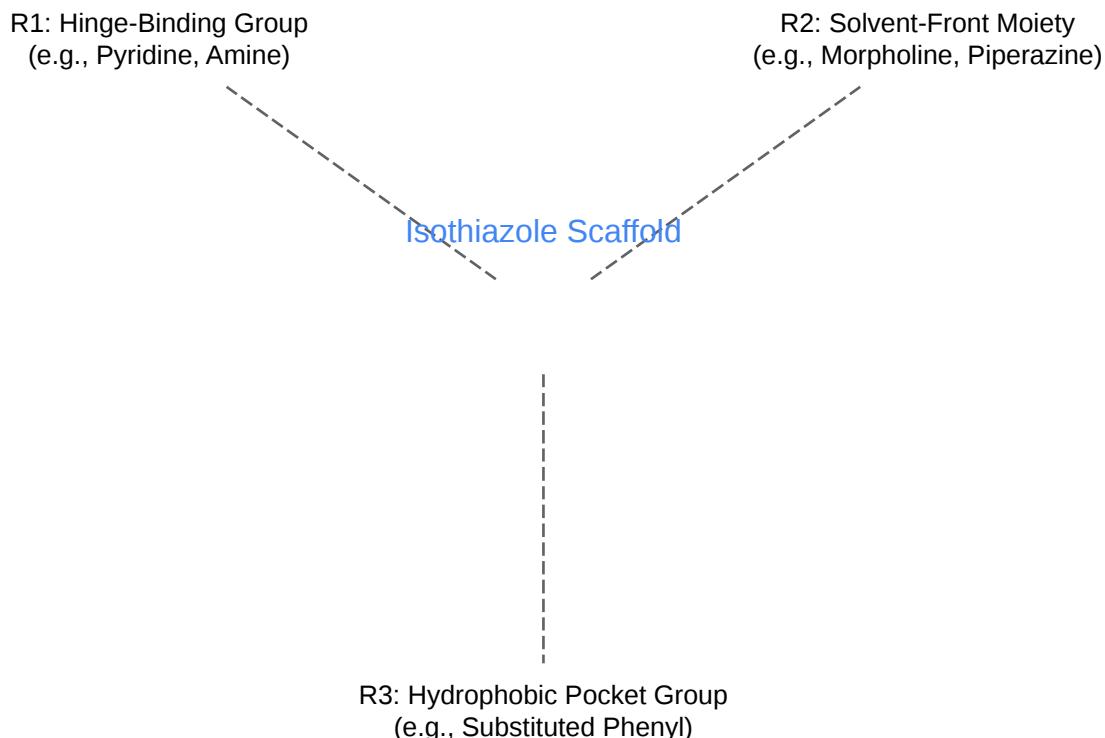
Biological Applications & Structure-Activity Relationship (SAR)

The isothiazole scaffold is a "privileged structure," appearing in compounds targeting a wide array of biological targets. The 4-amino substitution pattern is particularly adept for positioning key binding groups into the active sites of enzymes like kinases.

Isothiazoles in Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. The isothiazole ring has been successfully incorporated into potent kinase inhibitors. For example, isothiazole derivatives have been developed as inhibitors of Aurora kinase and the receptor tyrosine kinase c-Met.^{[2][14]}

The general strategy involves using the isothiazole core as a central scaffold to orient substituents that interact with distinct pockets of the kinase ATP-binding site.



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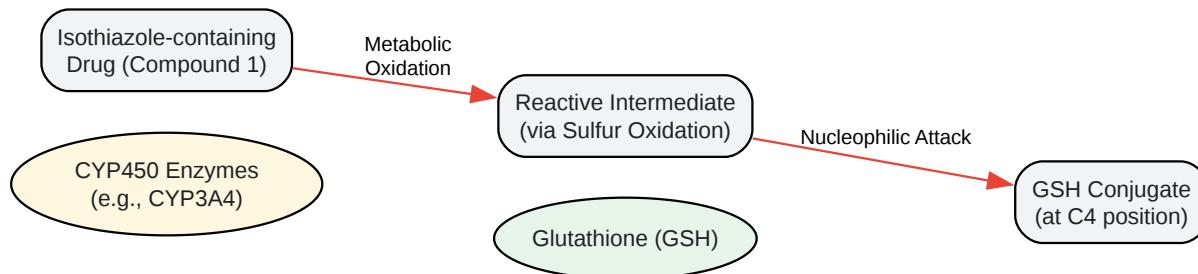
Note: The DOT script above requires a PNG image named "isothiazole_core.png" representing the 4-amino-isothiazole structure for proper rendering. A placeholder is used here.

Caption: Hypothetical SAR exploration for a kinase inhibitor.

Case Study: Bioactivation of a c-Met Inhibitor

A potent c-Met inhibitor incorporating a 3-methyl-5-substituted isothiazole ring demonstrated desirable pharmacokinetic properties but also revealed a potential liability.[14] In vitro studies showed NADPH-dependent covalent binding to microsomal proteins, suggesting bioactivation to a reactive intermediate.[14]

Further investigation identified that this bioactivation was mediated by Cytochrome P450 enzymes (including CYP3A4, 1A2, and 2D6 in humans) and resulted in the formation of a glutathione (GSH) conjugate at the C4 position of the isothiazole ring.[14]

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Caption: Proposed mechanism of P450-mediated bioactivation of an isothiazole scaffold.

- Trustworthiness through Self-Validation: This finding is a critical insight for any drug discovery program using an isothiazole scaffold. It highlights the necessity of conducting early-stage bioactivation and covalent binding assays as a self-validating system for lead compounds.
- Expertise in Action: The researchers mitigated this risk by replacing the isothiazole ring with bioisosteric heterocycles like isoxazole or pyrazole, which retained potency and desirable pharmacokinetics while reducing bioactivation.^[14] This demonstrates an experienced approach to solving complex drug metabolism challenges.

Conclusion and Future Perspectives

Isothiazol-4-amine hydrochloride is more than just a chemical building block; it is a strategic entry point into a privileged area of chemical space. Its synthetic tractability, coupled with the proven biological relevance of the isothiazole core, makes it an exceptionally powerful scaffold for generating novel, high-quality drug candidates.

Future efforts should focus on expanding the diversity of reactions from the 4-amino handle and exploring novel substitution patterns to modulate physicochemical properties and target interactions. As demonstrated by the c-Met case study, a proactive and thorough evaluation of the metabolic fate of isothiazole-containing compounds is essential for minimizing potential toxicity risks and ensuring the successful progression of drug candidates. The continued application of this versatile scaffold holds significant promise for addressing unmet medical needs across a wide range of therapeutic areas.

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